molecular formula C26H29F3N4O8 B608442 Lamifiban trifluoroacetate CAS No. 144412-50-0

Lamifiban trifluoroacetate

カタログ番号: B608442
CAS番号: 144412-50-0
分子量: 582.53
InChIキー: CUEOPXPXIBCIAX-BDQAORGHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The synthesis of Lamifiban trifluoroacetate involves several steps, typically starting with the preparation of the core structure, followed by the introduction of trifluoroacetate groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .

化学反応の分析

Biochemical Interaction Mechanisms

Lamifiban binds reversibly to the platelet integrin αIIbβ3 (GP IIb/IIIa) via:

  • Hydrogen bonding : The Arg-mimetic nitrogen interacts with αIIb Asp-224 .

  • Metal coordination : The Asp-mimetic carboxyl group coordinates with the β3 MIDAS metal ion (Mg²⁺/Mn²⁺) .

  • Conformational modulation :

    • In Mg²⁺ , lamifiban stabilizes the integrin’s closed state without inducing structural changes .

    • In Mn²⁺ , it displaces a water molecule via β3 Ser-123 sidechain coordination, promoting receptor opening .

Table 2: Ion-Dependent Conformational Effects

IonConformational ChangeHydrodynamic Radius ShiftClinical Relevance
Mg²⁺NoneNo changeMaintains basal platelet state
Mn²⁺β1-α1 loop movement+5.36 nmEnhances receptor activation

Reaction Kinetics and Optimization

Studies using design of experiments (DoE) principles guided reaction optimization:

  • Factor analysis : Temperature, residence time, and reagent equivalents were systematically varied to maximize yield .

  • Kinetic profiling : First-order kinetics revealed a two-step mechanism involving azetidinium ion formation in related GP IIb/IIIa inhibitors , though lamifiban’s direct kinetics data remain less documented.

科学的研究の応用

Management of Acute Coronary Syndromes

Case Study: Randomized Controlled Trial
A significant clinical trial involving 2,282 patients across 273 hospitals evaluated lamifiban's efficacy in combination with heparin for treating unstable angina and non-Q-wave myocardial infarction. The study found that low-dose lamifiban (1 µg/min) combined with heparin significantly reduced ischemic events at six months compared to standard therapy (13.7% vs. 17.9% for control) .

Table 1: Efficacy of Lamifiban in Clinical Trials

Treatment GroupComposite Endpoint (Death or Nonfatal MI) at 30 DaysIschemic Events at 6 Months
Standard Therapy11.7%17.9%
Low-Dose Lamifiban10.6%12.6%
High-Dose Lamifiban12.0%16.4%

Thrombolytic Therapy Enhancement

Case Study: ST-Elevation Myocardial Infarction
In a Phase II trial assessing lamifiban's role alongside thrombolytic therapy, patients receiving lamifiban demonstrated more rapid and complete reperfusion compared to placebo . This suggests that lamifiban can enhance the efficacy of thrombolytic agents, potentially leading to better clinical outcomes.

Pharmacodynamics and Safety Profile

The pharmacodynamics of lamifiban have been characterized through various studies indicating dose-dependent inhibition of platelet aggregation. However, there is an associated risk of bleeding, with transfusion rates higher in lamifiban-treated patients compared to placebo (16.1% vs. 10.3%) .

Table 2: Safety Profile of Lamifiban

Treatment GroupTransfusion Rate (%)Major Bleeding Events (%)
Lamifiban16.1Higher than placebo
Placebo10.3Lower than lamifiban

作用機序

Lamifiban trifluoroacetate exerts its effects by inhibiting the glycoprotein IIb/IIIa receptor on platelets. This inhibition prevents the binding of fibrinogen to platelets, thereby reducing platelet aggregation and thrombus formation. The molecular targets involved include the glycoprotein IIb/IIIa receptor, and the pathways affected are those related to platelet activation and aggregation .

類似化合物との比較

Lamifiban trifluoroacetate is unique compared to other glycoprotein IIb/IIIa receptor antagonists due to its nonpeptide structure and reversible binding. Similar compounds include:

    Eptifibatide: A cyclic heptapeptide that also inhibits the glycoprotein IIb/IIIa receptor.

    Tirofiban: A nonpeptide antagonist similar to this compound but with different binding characteristics.

    Abciximab: A monoclonal antibody that targets the glycoprotein IIb/IIIa receptor.

The uniqueness of this compound lies in its specific binding properties and its reversible inhibition, which can be advantageous in certain therapeutic contexts .

特性

IUPAC Name

2-[1-[(2S)-2-[(4-carbamimidoylbenzoyl)amino]-3-(4-hydroxyphenyl)propanoyl]piperidin-4-yl]oxyacetic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O6.C2HF3O2/c25-22(26)16-3-5-17(6-4-16)23(32)27-20(13-15-1-7-18(29)8-2-15)24(33)28-11-9-19(10-12-28)34-14-21(30)31;3-2(4,5)1(6)7/h1-8,19-20,29H,9-14H2,(H3,25,26)(H,27,32)(H,30,31);(H,6,7)/t20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEOPXPXIBCIAX-BDQAORGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OCC(=O)O)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=CC=C(C=C3)C(=N)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1OCC(=O)O)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C3=CC=C(C=C3)C(=N)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29F3N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144412-50-0
Record name Lamifiban trifluoroacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144412500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LAMIFIBAN TRIFLUOROACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8B06P75ZN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lamifiban trifluoroacetate
Reactant of Route 2
Lamifiban trifluoroacetate
Reactant of Route 3
Lamifiban trifluoroacetate
Reactant of Route 4
Lamifiban trifluoroacetate
Reactant of Route 5
Lamifiban trifluoroacetate
Reactant of Route 6
Lamifiban trifluoroacetate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。